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(But-3-yn-1-yl)urea

Cat. No.: B1173884
CAS No.: 1342824-24-1
M. Wt: 112.13
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Description

(But-3-yn-1-yl)urea, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B1173884 (But-3-yn-1-yl)urea CAS No. 1342824-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECZLPVYUSXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of the Urea Functional Group in Molecular Interactions: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The urea functional group, characterized by a carbonyl flanked by two amino groups, is a cornerstone in molecular design due to its exceptional capacity for forming robust and directional molecular interactions. Its ability to act as both a hydrogen bond donor and acceptor, often in a bidentate fashion, makes it a privileged motif in medicinal chemistry, supramolecular assembly, and materials science. This technical guide provides an in-depth exploration of the fundamental interactions mediated by the urea group, including hydrogen bonding, π-interactions, and anion recognition. It presents quantitative data on these interactions, details key experimental protocols for their characterization, and visualizes the complex relationships and pathways where urea-containing molecules play a critical role. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the unique properties of the urea functional group in molecular design and engineering.

Introduction

The urea moiety, with the chemical formula CO(NH₂)₂, is the diamide of carbonic acid.[1] While first synthesized from inorganic precursors by Friedrich Wöhler in 1828, its true significance lies in the versatile and powerful non-covalent interactions it facilitates.[1] In medicinal chemistry, numerous clinically approved drugs incorporate the urea functionality to establish critical interactions with biological targets, thereby modulating their function.[2][3] In supramolecular chemistry, urea is a highly valued "synthon" used to construct complex, self-assembling architectures like gels, polymers, and capsules through predictable hydrogen bonding patterns.[4][5]

The functionality's power stems from its distinct structural and electronic properties. The carbon atom is sp² hybridized, and the molecule is planar in the solid state, which facilitates organized packing in crystal lattices.[1] The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor.[6] This dual nature allows for the formation of multiple, stable hydrogen bonds, which are fundamental to its role in molecular recognition.[2]

Fundamental Molecular Interactions of the Urea Group

The bioactivity and structural roles of urea derivatives are governed by a combination of powerful non-covalent forces.

Hydrogen Bonding

Hydrogen bonding is the most critical interaction involving the urea moiety. The two polarized N-H groups and the Lewis basic carbonyl oxygen allow a single urea group to participate in up to four hydrogen bonds.

  • Donor-Acceptor Duality : The urea group can simultaneously donate two hydrogen bonds and accept hydrogen bonds via its carbonyl oxygen. This is crucial for its high solubility in water, where it engages in extensive hydrogen bonding with water molecules.[1][6]

  • Bidentate Interactions : A key feature is its ability to form two simultaneous hydrogen bonds to a single molecule, a "bidentate" or "bifurcated" interaction. This chelate-like effect significantly enhances binding affinity and specificity compared to monodentate interactions. This is a recurring motif in both drug-receptor complexes and supramolecular assemblies.[7][8]

  • Self-Assembly : In non-polar environments, urea groups readily self-associate, forming continuous one-dimensional tapes or ribbons stabilized by a repeating pattern of N-H···O=C hydrogen bonds. This property is the basis for the formation of supramolecular polymers and gels.[4][9]

Caption: Modes of hydrogen bonding involving the urea functional group.
Aromatic and π-Interactions

While hydrogen bonding is dominant, urea also engages in weaker but significant interactions with aromatic systems. These are primarily driven by dispersion forces.[10]

  • π-Stacking : Urea can form favorable stacking interactions with the π-surfaces of aromatic and heteroaromatic rings, such as the side chains of phenylalanine, tyrosine, and tryptophan in proteins, or with nucleobases in DNA and RNA.[2][10]

  • NH-π Interactions : The polarized N-H groups of urea can interact favorably with the electron-rich face of an aromatic ring, forming an NH-π interaction.[2][10]

Anion Binding

The two proximate and polarized N-H fragments make urea an exceptional motif for the recognition and binding of anions, a field of significant interest for the development of sensors and transporters.[5][8]

  • Chelation of Spherical Anions : The N-H groups can form a "pincer" or "chelate" to bind spherical anions like chloride (Cl⁻) or bromide (Br⁻).[8]

  • Binding of Oxoanions : The parallel arrangement of the N-H donors is perfectly complementary to the geometry of oxoanions, such as carboxylates (RCOO⁻) and phosphates (PO₄³⁻), allowing for the formation of two strong, parallel hydrogen bonds to the oxygen atoms.[8][11]

Urea_Anion_Binding cluster_spherical Binding to Spherical Anion cluster_oxoanion Binding to Oxoanion Receptor1 R-N(H) C=O (H)N-R' Anion1 Cl⁻ Receptor1:f0->Anion1 H-Bond Receptor1:f2->Anion1 Receptor2 R-N(H) C=O (H)N-R' Anion2 O C-R'' O Receptor2:f0->Anion2:o1 H-Bond Receptor2:f2->Anion2:o2

Caption: Urea-based receptors binding spherical and oxoanions.

Quantitative Analysis of Urea-Mediated Interactions

To effectively design molecules, a quantitative understanding of the properties and interaction energies associated with the urea group is essential.

Table 1: Physicochemical Properties of Urea

Property Value Reference
Chemical Formula CO(NH₂)₂ [1]
Molar Mass 60.06 g/mol N/A
Appearance Colorless, odorless solid [1]
Melting Point ~133-135 °C (decomposes) [12]
Water Solubility 1079 g/L at 20 °C (Highly Soluble) [1]

| pKb | 13.9 |[1] |

Table 2: Interaction Energies of Diaryl Urea Moieties with Protein Residues (Computational Data)

Interaction Type Interacting Group Energy Range (kcal/mol) Average Energy (kcal/mol) Reference
CH-π Diaryl Urea Moiety -0.4 to -2.4 -1.0 [13]
CH-π R Group on Urea -0.7 to -2.9 -1.6 [13]
π-π Stacking Diaryl Urea Moiety -0.2 to -3.4 -1.9 [13]
π-π Stacking R Group on Urea -1.5 to -3.2 -2.2 [13]

| Cation-π | Diaryl Urea Moiety | 0.2 to -11.4 | -5.9 |[13] |

Table 3: Binding Affinities of Urea-Based Kinase Inhibitors

Compound Target Kinase IC₅₀ Value Reference
Compound 119 B-RafV600E 1.23 µM [2]
Compound 119 C-Raf 0.566 µM [2]
Compound 120 B-RafV600E 316 nM [2]
Compound 120 C-Raf 61 nM [2]
LY3009120 A-Raf 44 nM [2]
LY3009120 B-Raf 31-47 nM [2]

| LY3009120 | C-Raf | 42 nM |[2] |

Table 4: Thermodynamic Parameters of Urea Interactions in Aqueous Solution

Parameter System Value Reference
m-value DNA Dodecamer Helix Formation 0.72 - 0.85 kcal mol⁻¹ m⁻¹ [14][15]

| Binding Constant (Kb) | Urea-Peptide Group | 0.023 - 0.06 M⁻¹ |[16] |

Applications in Drug Design: Kinase Inhibitors

One of the most successful applications of the urea functional group in drug design is the development of Type II kinase inhibitors. These drugs stabilize the inactive (DFG-out) conformation of the kinase. The diaryl urea motif is critical, with one aryl group occupying the ATP-binding site and the other extending into an adjacent hydrophobic pocket. The urea N-H groups form hallmark hydrogen bonds with the kinase "hinge" region, specifically with the backbone carbonyl of a conserved aspartate and the backbone N-H of a conserved glutamate in the DFG motif.

Sorafenib and Lenvatinib are prominent clinical examples that target the Raf family of kinases, which are central components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinases (A-Raf, B-Raf, C-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Diaryl Urea Inhibitors (e.g., Sorafenib) Inhibitor->RAF Inhibits

Caption: The MAPK/ERK signaling pathway, highlighting the inhibition of RAF kinases by diaryl urea drugs.

Experimental Protocols for Studying Urea Interactions

Characterizing the interactions of urea-containing compounds requires a suite of biophysical and structural techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare solutions of the macromolecule (e.g., protein) and the urea-containing ligand in the same matched buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Load the macromolecule into the sample cell and the ligand into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell. A reference cell contains only buffer. The instrument measures the differential power required to maintain zero temperature difference between the cells.

  • Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change (ΔH) as a function of the molar ratio of ligand to macromolecule.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, ΔH, and n.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR titration is a powerful method to study weak to moderate interactions in solution and to identify the specific atoms involved in binding.

Methodology:

  • Sample Preparation: Prepare a stock solution of the host molecule (e.g., an anion receptor) and a highly concentrated stock solution of the guest (e.g., a salt of the anion) in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host molecule alone.

  • Titration: Add small, precise aliquots of the guest stock solution to the host solution. Acquire a new ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Data Monitoring: Monitor the chemical shift changes (Δδ) of specific protons on the host molecule, particularly the urea N-H protons, which are highly sensitive to hydrogen bonding.

  • Data Analysis: Plot the change in chemical shift (Δδ) against the guest/host molar ratio. Fit this binding curve to a 1:1 or 1:2 binding model to calculate the association constant (Ka).

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a urea derivative bound to its target, offering definitive proof of the binding mode and visualizing the specific interactions.

XRay_Workflow Prep Protein & Ligand Purification & Complex Formation Crystal Crystallization Screening (Vapor Diffusion, etc.) Prep->Crystal Harvest Crystal Harvesting & Cryo-protection Crystal->Harvest Data X-ray Diffraction Data Collection (Synchrotron) Harvest->Data Process Data Processing (Indexing, Integration, Scaling) Data->Process Solve Phase Determination (Molecular Replacement) Process->Solve Refine Model Building & Refinement Solve->Refine Validate Structure Validation & Deposition (PDB) Refine->Validate

Caption: General experimental workflow for X-ray crystallography.

Conclusion

The urea functional group is a remarkably versatile and powerful tool in molecular science. Its well-defined geometry and capacity for forming multiple, directional hydrogen bonds make it an ideal building block for creating highly specific and stable molecular complexes. From anchoring drugs into the active sites of enzymes to directing the self-assembly of complex supramolecular materials, the principles governing its interactions are both fundamental and broadly applicable. A thorough understanding of its hydrogen bonding, anion binding, and weaker π-interactions, quantified by experimental and computational methods, is critical for any scientist or researcher aiming to rationally design the next generation of medicines, sensors, and advanced materials.

References

Methodological & Application

Application Notes and Protocols: (But-3-yn-1-yl)urea for In Vivo Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-yn-1-yl)urea is a novel chemical probe designed for in vivo activity-based protein profiling (ABPP). This small molecule contains a urea moiety, a common structural motif in many enzyme inhibitors, which can serve as a recognition element for specific protein targets. It is coupled to a terminal alkyne group, a bioorthogonal handle that allows for the covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

This powerful, two-step labeling strategy enables the selective identification, enrichment, and visualization of proteins that interact with the urea-based probe within a complex biological system, including living organisms. By treating cells or animal models with this compound, researchers can covalently label the active sites of target enzymes, providing a snapshot of their functional state. Subsequent click reaction with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for downstream analysis.

This technology is particularly valuable for:

  • Target Identification and Validation: Discovering the protein targets of urea-based compounds or drugs.

  • Enzyme Activity Profiling: Assessing the functional state of entire enzyme families in various tissues and disease models.

  • Biomarker Discovery: Identifying changes in protein activity associated with disease progression or drug response.

  • In Vivo Imaging: Visualizing the localization and activity of target proteins in living organisms.

These application notes provide a detailed protocol for the use of this compound for in vivo labeling and subsequent proteomic analysis, with a focus on the serine hydrolase enzyme superfamily, a class of enzymes known to be targeted by urea-based inhibitors.

Principle of the Method

The experimental workflow for in vivo protein labeling with this compound is a multi-step process that leverages the principles of activity-based protein profiling and bioorthogonal chemistry.

G cluster_in_vivo In Vivo / In Situ Labeling cluster_ex_vivo Ex Vivo Processing cluster_analysis Downstream Analysis A Administer This compound to animal model or cell culture B Probe covalently binds to active site of target proteins A->B Incubation C Homogenize tissue or lyse cells B->C Harvest D Perform Click Chemistry: Add Azide-Reporter (e.g., Azide-Biotin or Azide-Fluorophore) C->D E Labeled Proteome D->E F In-gel Fluorescence Scanning E->F Visualization G Affinity Purification (Streptavidin beads) E->G Enrichment H On-bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J G cluster_probe Probe Intervention cluster_pathway Endocannabinoid Signaling Probe This compound FAAH FAAH (Fatty Acid Amide Hydrolase) Probe->FAAH Inhibits MGLL MGLL (Monoglyceride Lipase) Probe->MGLL Inhibits AEA Anandamide (AEA) AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MGLL Degradation TwoAG->CB1R CB2R CB2 Receptor TwoAG->CB2R Response Cellular Response (e.g., Reduced Neurotransmission, Anti-inflammatory effects) CB1R->Response CB2R->Response

Application Note: Enrichment and Identification of (But-3-yn-1-yl)urea Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function and identify protein targets of small molecules in complex biological systems. This approach utilizes chemical probes that covalently bind to active sites of specific protein families. The (But-3-yn-1-yl)urea probe is an example of such a tool, designed to target specific classes of enzymes. This probe features a terminal alkyne group, a bioorthogonal handle that allows for the selective attachment of reporter tags via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]

This application note provides a detailed protocol for the enrichment and subsequent identification of proteins labeled with this compound. The workflow involves labeling proteins within a cellular lysate, conjugating a biotin tag via click chemistry, enriching the biotinylated proteins using streptavidin affinity purification, and preparing the proteins for identification by mass spectrometry (MS).[2][3] This method is broadly applicable for target deconvolution, drug discovery, and studying post-translational modifications.[4][5]

Principle of the Method

The overall workflow is a multi-step process that begins with protein labeling and culminates in mass spectrometry-based identification.

  • Labeling: Cellular lysates are incubated with the this compound probe, which covalently modifies its target proteins.

  • Click Chemistry: An azide-functionalized biotin tag is covalently attached to the alkyne handle on the labeled proteins.[6][7] This reaction is highly specific and efficient.

  • Enrichment: The newly biotinylated proteins are captured from the complex proteome using streptavidin-coated magnetic beads.[3][8]

  • Digestion & Analysis: Non-specifically bound proteins are removed through stringent washing steps. The enriched proteins are then digested into peptides, typically with trypsin, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

The chemical principle and the experimental workflow are illustrated below.

cluster_0 Chemical Labeling Principle Protein Target Protein LabeledProtein Alkyne-Labeled Protein Protein->LabeledProtein Covalent Modification Probe This compound (Alkyne Probe) Probe->LabeledProtein BiotinylatedProtein Biotinylated Protein LabeledProtein->BiotinylatedProtein Click Reaction (CuAAC) AzideBiotin Azide-PEG-Biotin AzideBiotin->BiotinylatedProtein Catalyst Cu(I) Catalyst TBTA, Ascorbate Catalyst->LabeledProtein

Caption: Chemical principle of protein labeling and biotinylation.

start Start: Cell Lysate (Control vs. Probe-Treated) labeling 1. Protein Labeling Incubate lysate with this compound probe start->labeling click 2. Click Chemistry Reaction Add Azide-Biotin, CuSO₄, TCEP, TBTA labeling->click enrich 3. Enrichment Incubate with Streptavidin Magnetic Beads click->enrich wash 4. Stringent Washes (SDS, Urea, PBS) enrich->wash digest 5. On-Bead Digestion Reduce (DTT), Alkylate (IAA), Digest (Trypsin) wash->digest lcms 6. LC-MS/MS Analysis digest->lcms end End: Protein Identification & Quantification lcms->end

Caption: Overall experimental workflow for protein enrichment.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enrichment of this compound labeled proteins from cell lysates.

Materials and Reagents
  • Lysis Buffer: 20 mM HEPES pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS, with protease inhibitor cocktail.

  • This compound Probe: Stock solution in DMSO.

  • Click Chemistry Reagents:

    • Azide-PEG-Biotin (10 mM in DMSO).

    • Tris(2-carboxyethyl)phosphine (TCEP) (100 mM in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO).

    • Copper(II) Sulfate (CuSO₄) (50 mM in water).

  • Enrichment: Streptavidin-coated magnetic beads.

  • Wash Buffers:

    • Wash Buffer 1 (SDS Wash): 0.2% SDS in PBS.

    • Wash Buffer 2 (Urea Wash): 6 M Urea in PBS.

    • Wash Buffer 3 (PBS Wash): 1x PBS.

  • Digestion Reagents:

    • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM TEAB.

    • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM TEAB.

    • Sequencing-grade Trypsin.

    • 50 mM Triethylammonium bicarbonate (TEAB) buffer.

Protocol

Step 1: Cell Lysis and Protein Quantification

  • Harvest cultured cells and wash twice with cold PBS.

  • Lyse cell pellets in Lysis Buffer on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Determine protein concentration using a standard method (e.g., BCA assay).

Step 2: Protein Labeling with this compound

  • Normalize the protein concentration of lysates to 2-5 mg/mL with Lysis Buffer. Use at least 1 mg of total protein per condition (e.g., probe-treated vs. DMSO control).

  • Add the this compound probe to the lysate to a final concentration of 10-50 µM. For the negative control, add an equivalent volume of DMSO.

  • Incubate for 1 hour at room temperature with gentle rotation.

Step 3: Click Chemistry for Biotin Conjugation

  • To the labeled lysate (e.g., 1 mL), add the click chemistry reagents sequentially:

    • Azide-PEG-Biotin (final concentration: 100 µM).

    • TCEP (final concentration: 1 mM).

    • TBTA (final concentration: 100 µM).

  • Vortex gently to mix.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

  • Incubate for 1.5 hours at room temperature with gentle rotation.[3]

Step 4: Enrichment of Biotinylated Proteins

  • Pre-wash the required volume of streptavidin magnetic beads three times with Lysis Buffer.

  • Add the pre-washed beads to the lysate from the click reaction.

  • Incubate for 1.5 hours at room temperature with gentle rotation to allow for biotin-streptavidin binding.

  • Place the tube on a magnetic stand to capture the beads. Discard the supernatant.

Step 5: Stringent Washing of Beads

  • Perform the following wash sequence to remove non-specifically bound proteins. For each wash, resuspend the beads in 1 mL of the indicated buffer, incubate for 5 minutes, capture the beads, and discard the supernatant.

    • Wash 3 times with Wash Buffer 1 (SDS Wash).

    • Wash 3 times with Wash Buffer 2 (Urea Wash).

    • Wash 3 times with Wash Buffer 3 (PBS Wash).[3][10]

Step 6: On-Bead Digestion for MS Sample Preparation

  • After the final wash, resuspend the beads in 100 µL of Reduction Buffer (10 mM DTT in 50 mM TEAB). Incubate at 56°C for 30 minutes.

  • Cool to room temperature. Add 10 µL of Alkylation Buffer (55 mM IAA in 50 mM TEAB) and incubate in the dark for 20 minutes.

  • Add sequencing-grade trypsin (e.g., 1 µg per sample).

  • Incubate overnight at 37°C with shaking.

  • The next day, collect the supernatant containing the peptides. To maximize recovery, wash the beads with 50 µL of 0.5% formic acid, combine the wash with the supernatant.

  • Acidify the peptide solution with formic acid to a final concentration of ~1%.

  • Desalt the peptides using C18 ZipTips or an equivalent method prior to LC-MS/MS analysis.

Data Presentation and Interpretation

Following LC-MS/MS analysis and data processing, results are typically presented in a table that highlights proteins significantly enriched in the probe-treated sample compared to the DMSO control. Key metrics include the protein identifier, gene name, fold enrichment (ratio of abundance in probe vs. control), and a measure of statistical significance (p-value or adjusted p-value).

Table 1: Representative Data for Enriched Proteins This table contains illustrative data and does not represent actual experimental results.

Protein ID (UniProt)Gene NameFold Enrichment (Probe/Control)p-value
P04035HSPA51.20.45
Q06830HSP90B11.50.31
P11142 HSPB1 15.8 0.001
P62258RPLP01.10.88
P08670 VIM 12.3 0.005
P60709ACTB0.90.75
Q13501 SERPINB1 21.5 <0.001

Interpretation:

In the example data above, proteins such as HSPB1, VIM, and SERPINB1 show high fold-enrichment values and low p-values, indicating they are likely specific targets of the this compound probe. Proteins with low fold enrichment and high p-values are considered background or non-specifically bound proteins. A volcano plot is an effective way to visualize this data, plotting the log2(Fold Enrichment) against the -log10(p-value) to highlight statistically significant hits.[9]

References

Application Note & Protocol: Quantitative Proteomic Profiling of Protein Carbamylation Using (But-3-yn-1-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein carbamylation is a non-enzymatic post-translational modification (PTM) implicated in various physiological and pathological processes, including aging and diseases such as atherosclerosis and chronic kidney disease. The study of this PTM has been challenging due to its dynamic nature and low stoichiometry. This application note describes a quantitative proteomics workflow utilizing (But-3-yn-1-yl)urea , an alkyne-containing chemical probe, for the enrichment and identification of carbamylated proteins. This approach leverages the power of click chemistry for the selective isolation of modified proteins, followed by their identification and quantification using high-resolution mass spectrometry. The detailed protocol provided herein offers a robust methodology for researchers and professionals in drug development to investigate the role of protein carbamylation in various biological systems and to identify potential therapeutic targets.

Introduction

Protein carbamylation occurs through the reaction of isocyanic acid with the primary amine groups of proteins, primarily on the N-terminus and the ε-amino group of lysine residues. Urea can be a source of isocyanic acid, making this modification a significant concern in both biological systems with elevated urea levels and in proteomics sample preparation that uses urea as a denaturant.[1][2][3] The addition of a carbamoyl group can alter the structure and function of proteins, impacting cellular signaling and function.

To facilitate the study of protein carbamylation, we propose the use of this compound as a chemical probe. This molecule mimics urea but contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] By treating cells or protein lysates with this compound, carbamylated proteins are tagged with an alkyne group. Subsequently, a reporter molecule containing an azide, such as biotin-azide, can be covalently attached. This allows for the highly efficient enrichment of carbamylated proteins using streptavidin-based affinity purification, followed by their identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a comprehensive protocol for the application of this compound in a quantitative proteomics workflow to study protein carbamylation.

Experimental Workflow Overview

The overall experimental workflow is depicted in the diagram below. It encompasses cell culture and treatment, protein labeling with this compound, cell lysis, click chemistry-mediated biotinylation, enrichment of carbamylated proteins, and finally, mass spectrometry-based identification and quantification.

Quantitative_Proteomics_Workflow_for_Carbamylation cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture & Treatment (e.g., with high urea) probe_labeling Labeling with This compound cell_culture->probe_labeling cell_lysis Cell Lysis probe_labeling->cell_lysis click_reaction Click Reaction with Biotin-Azide cell_lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment on_bead_digestion On-Bead Digestion enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Quantitative proteomics workflow using this compound.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling of Carbamylated Proteins

This protocol describes the labeling of proteins with this compound in cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound probe

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Treatment (Optional): If studying the effect of a specific condition (e.g., high urea), treat the cells with the desired concentration of urea or other stimuli for the desired duration. A control group without treatment should be included.

  • Probe Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound probe to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line.

    • Incubate the cells for 4-16 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells immediately (proceed to Protocol 2) or harvest the cell pellet by scraping, centrifuge at 300 x g for 5 minutes at 4°C, and store at -80°C.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis Buffer: 8 M urea, 100 mM Tris-HCl pH 8.0, 1% SDS, protease and phosphatase inhibitor cocktails.

  • Probe sonicator

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Sonicate the lysate on ice to shear cellular DNA and reduce viscosity.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA protein assay.

Protocol 3: Click Chemistry Reaction and Protein Enrichment

Materials:

  • Protein lysate from Protocol 2

  • Biotin-Azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin magnetic beads

Procedure:

  • Click Reaction:

    • In a microcentrifuge tube, combine 1 mg of protein lysate with the following click reaction components (final concentrations): 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the protein.

    • Carefully discard the supernatant and wash the pellet with ice-cold methanol.

  • Protein Solubilization and Enrichment:

    • Resuspend the protein pellet in a buffer containing 2% SDS in 50 mM Tris-HCl, pH 8.0.

    • Dilute the sample with a buffer containing 50 mM Tris-HCl, pH 8.0 to a final SDS concentration of 0.2%.

    • Add pre-washed streptavidin magnetic beads to the protein solution and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads sequentially with 0.2% SDS in 50 mM Tris-HCl, 8 M urea in 100 mM Tris-HCl, and finally with 50 mM ammonium bicarbonate.

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

Materials:

  • Streptavidin beads with bound proteins from Protocol 3

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate (AmBic)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM AmBic containing 10 mM DTT and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add 25 mM IAA. Incubate for 20 minutes in the dark.

  • Tryptic Digestion:

    • Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.

Data Presentation

The following tables provide examples of how quantitative proteomics data generated from this workflow can be presented.

Table 1: Quantified Carbamylated Proteins in Response to High Urea Treatment

Protein AccessionGene SymbolProtein NameLog2 Fold Change (High Urea / Control)p-value
P02768ALBSerum albumin1.580.001
P60709ACTBActin, cytoplasmic 11.230.005
P08670VIMVimentin0.950.012
P10636-8HNRNPKHeterogeneous nuclear ribonucleoprotein K-1.100.021
Q13148NPM1Nucleophosmin0.880.035

Table 2: Identified Carbamylation Sites on a Specific Protein (e.g., Serum Albumin)

Protein AccessionGene SymbolPeptide SequenceModified ResidueSite of Carbamylation
P02768ALBDAHKSEVAHRKK12
P02768ALBLVNEVTEFAKTCVADESAENCDKSLHTLFGDKKK525
P02768ALBALVLIAFAQYLQQCPFEDHVKKK541

Signaling Pathway Visualization

Protein carbamylation can impact various signaling pathways. For instance, carbamylation of key signaling proteins can alter their activity and lead to downstream cellular effects. The following diagram illustrates a hypothetical signaling pathway where carbamylation of a kinase and a transcription factor leads to altered gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase A Receptor->Kinase activates Carbamylated_Kinase Kinase A (Carbamylated) TF Transcription Factor X Kinase->TF phosphorylates Carbamylated_Kinase->TF reduced activity Carbamylated_TF Transcription Factor X (Carbamylated) Gene Target Gene TF->Gene activates transcription Carbamylated_TF->Gene inhibited binding mRNA mRNA Gene->mRNA Stimulus External Stimulus Stimulus->Receptor Urea This compound Urea->Kinase carbamylates Urea->TF carbamylates

Hypothetical signaling pathway affected by protein carbamylation.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experimental design, highlighting the comparison between control and treated samples for quantitative analysis.

Logical_Relationship cluster_experimental_groups Experimental Groups cluster_workflow Workflow cluster_outcome Outcome Control Control Cells Labeling Labeling with this compound Control->Labeling Treated Treated Cells (e.g., High Urea) Treated->Labeling Enrichment Enrichment of Carbamylated Proteins Labeling->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis Quantification Relative Quantification of Carbamylated Proteins Analysis->Quantification

Logical flow of the quantitative proteomics experiment.

Conclusion

The use of this compound in combination with click chemistry and quantitative mass spectrometry provides a powerful and specific workflow for the global analysis of protein carbamylation. This methodology enables the identification of novel carbamylated proteins and the quantification of changes in their modification levels under various conditions. This approach will be invaluable for researchers and drug development professionals seeking to understand the role of protein carbamylation in health and disease and to identify new biomarkers and therapeutic targets.

References

Troubleshooting & Optimization

troubleshooting low signal in (But-3-yn-1-yl)urea pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (But-3-yn-1-yl)urea pull-down assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear protocols for successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your this compound pull-down experiments.

Q1: I am getting a very low or no signal of my target protein after the pull-down. What are the possible causes and solutions?

A1: Low or no signal is a common issue in pull-down assays. Here are the potential causes and a step-by-step troubleshooting guide:

  • Inefficient Cell Lysis and Target Protein Extraction: The target protein may not be efficiently released from the cells.

    • Solution: Optimize your lysis buffer. Consider using a buffer with stronger detergents (e.g., RIPA buffer) and ensure it contains protease and phosphatase inhibitors to prevent protein degradation. Confirm successful lysis by microscopy or by analyzing the lysate on an SDS-PAGE gel.

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for effective labeling of the target protein.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the probe. Titrate the probe concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and assess target engagement by Western blot or a functional assay if available.

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is critical for attaching the biotin tag to your probe-labeled protein.

    • Solution: Ensure all click chemistry reagents are fresh and properly prepared. Key components include a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to improve efficiency and reduce protein damage, and the azide-biotin tag. Refer to the detailed protocol below for recommended concentrations.

  • Protein Degradation: Your target protein may be degrading during the experimental process.

    • Solution: Always use fresh protease and phosphatase inhibitor cocktails in your lysis and wash buffers. Keep samples on ice or at 4°C throughout the procedure.

  • Insufficient Washing or Harsh Washing Conditions: Inadequate washing can lead to high background, while overly stringent washing can elute your target protein.

    • Solution: Start with a mild wash buffer (e.g., PBS with 0.1% Tween-20) and gradually increase the stringency by adding salt (e.g., up to 500 mM NaCl) or increasing the detergent concentration if the background is high. Analyze the wash fractions by Western blot to check if you are losing your target protein.

Q2: I am observing high background with many non-specific proteins in my pull-down. How can I reduce this?

A2: High background can mask the signal from your true target proteins. Here are some strategies to minimize non-specific binding:

  • Increase Wash Stringency: As mentioned above, increasing the salt and/or detergent concentration in your wash buffers can help remove weakly interacting, non-specific proteins.

  • Blocking: Before adding the cell lysate, pre-clear the lysate by incubating it with beads alone to remove proteins that non-specifically bind to the beads. Additionally, you can block the beads with a protein solution like Bovine Serum Albumin (BSA) before the pull-down.

  • Optimize Probe Concentration: Using an excessively high concentration of the this compound probe can lead to non-specific labeling of abundant cellular proteins. Use the lowest effective concentration determined from your dose-response experiment.

  • Negative Controls: Always include a negative control, such as beads alone or a pull-down from a cell lysate that has not been treated with the probe. This will help you identify proteins that bind non-specifically to the beads or other components of the assay.

Q3: How can I be sure that the proteins I identified are specific interactors with my probe?

A3: Differentiating specific from non-specific binders is crucial for data interpretation.

  • Competition Assay: A competition experiment is a gold standard for validating specific interactions. Pre-incubate your cell lysate with an excess of a non-alkyne-tagged version of your compound of interest before adding the this compound probe. A specific interactor will show a significantly reduced signal in the pull-down from the competed sample compared to the non-competed sample.

  • Quantitative Mass Spectrometry: Use quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification to compare the abundance of proteins pulled down in your experimental sample versus a negative control. True interactors should be significantly enriched in the experimental sample. An enrichment of 100 to 1000-fold is often considered significant in similar chemical proteomics experiments.

  • Orthogonal Validation: Validate your top candidates using other methods, such as co-immunoprecipitation (Co-IP) with an antibody against the putative target protein or by performing a direct binding assay with the purified protein.

Quantitative Data Summary

The optimal parameters for a this compound pull-down assay should be empirically determined for each specific target and cell system. The following tables provide typical ranges as a starting point for optimization.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound Probe1 - 25 µMPerform a dose-response to find the optimal concentration.
Biotin-Azide20 - 100 µMEnsure a molar excess over the probe.
CuSO₄100 - 500 µMFreshly prepared solution is recommended.
Copper Ligand (e.g., THPTA)500 µM - 2.5 mMUse a 5-fold excess over CuSO₄ to protect proteins.
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMAdd fresh to initiate the click reaction.
Protein Lysate1 - 5 mg/mLA higher concentration can increase the yield of low-abundance targets.

Table 2: Typical Experimental Parameters

ParameterTypical Range/ValueNotes
Probe Incubation Time with Cells1 - 4 hoursCan be optimized based on the target and probe uptake.
Click Reaction Incubation Time1 - 2 hoursAt room temperature, with gentle rotation.
Pull-down Incubation Time2 - 4 hours or overnightAt 4°C with gentle rotation.
Wash Steps3 - 5 timesWith increasing stringency if necessary.
Expected Protein Yield1 - 10 µgHighly variable depending on target abundance and interaction affinity.
Expected Enrichment Ratio>100-foldFor specific interactors compared to background.

Experimental Protocols

Protocol 1: Cell Lysis and Probe Labeling

  • Culture cells to the desired confluency.

  • Treat cells with the optimized concentration of this compound in serum-free media for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Wash the cells twice with ice-cold PBS to remove excess probe.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Protocol 2: Click Chemistry and Protein Pull-Down

  • To 1 mg of protein lysate, add the following click chemistry reagents in order:

    • Biotin-Azide (to a final concentration of 50 µM)

    • THPTA (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 200 µM)

  • Vortex briefly after adding each reagent.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Pre-wash streptavidin-coated magnetic beads with lysis buffer.

  • Add the pre-washed beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Wash the beads 3-5 times with wash buffer (e.g., PBS with 0.5% SDS).

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

  • Elute the proteins from the beads as described above.

  • Run the eluate on a short SDS-PAGE gel to separate the proteins from the beads and residual detergents.

  • Stain the gel with Coomassie Blue and excise the entire protein lane.

  • Perform in-gel digestion with trypsin.

  • Extract the peptides from the gel slices.

  • Desalt the peptides using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_click_reaction Click Chemistry cluster_pulldown Pull-Down cluster_analysis Analysis cell_culture 1. Cell Culture probe_labeling 2. Add this compound Probe cell_culture->probe_labeling cell_lysis 3. Cell Lysis probe_labeling->cell_lysis add_biotin_azide 4. Add Biotin-Azide cell_lysis->add_biotin_azide add_catalysts 5. Add Cu(I) & Ligand add_biotin_azide->add_catalysts initiate_reaction 6. Add Reducing Agent add_catalysts->initiate_reaction add_beads 7. Add Streptavidin Beads initiate_reaction->add_beads incubation 8. Incubate add_beads->incubation washing 9. Wash Beads incubation->washing elution 10. Elute Proteins washing->elution sds_page 11. SDS-PAGE elution->sds_page mass_spec 12. LC-MS/MS Analysis sds_page->mass_spec

Caption: Experimental workflow for a this compound pull-down assay.

troubleshooting_low_signal cluster_checks Initial Checks cluster_solutions Solutions start Low or No Signal check_lysis Is cell lysis efficient? start->check_lysis check_probe Is probe concentration optimal? check_lysis->check_probe Yes optimize_lysis Optimize lysis buffer (stronger detergents, inhibitors) check_lysis->optimize_lysis No check_click Is click chemistry working? check_probe->check_click Yes titrate_probe Perform probe concentration titration check_probe->titrate_probe No check_reagents Use fresh click chemistry reagents & optimize concentrations check_click->check_reagents No check_washes Analyze wash fractions for lost protein check_click->check_washes Yes increase_lysate Increase starting lysate amount check_washes->increase_lysate Target not in washes

Caption: Troubleshooting decision tree for low signal in pull-down assays.

stability of (But-3-yn-1-yl)urea in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (But-3-yn-1-yl)urea in aqueous solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

  • Elimination Reaction: Urea and its substituted analogues can undergo a slow elimination reaction to form ammonium cyanate or a substituted ammonium cyanate. In the case of this compound, this would likely lead to the formation of but-3-yn-1-aminium cyanate. This process is generally slow for urea itself, which has a half-life of 3.6 years in aqueous solution[1][2].

  • Hydrolysis: The urea functional group can be hydrolyzed to produce an amine and carbamic acid, which in turn decomposes to an amine and carbon dioxide. For this compound, this would result in but-3-yn-1-amine, ammonia, and carbon dioxide. It is important to note that the uncatalyzed hydrolysis of urea is an extremely slow process[1].

Additionally, the terminal alkyne group in this compound is a reactive functional group and may participate in various reactions depending on the specific conditions of the solution (e.g., presence of metal catalysts, oxidizing agents, or strong nucleophiles).

main This compound elimination Elimination main->elimination Slow hydrolysis Hydrolysis main->hydrolysis Very Slow (uncatalyzed) cyanate But-3-yn-1-aminium Cyanate elimination->cyanate amine_co2 But-3-yn-1-amine + Ammonia + Carbon Dioxide hydrolysis->amine_co2

Figure 1. Potential degradation pathways of this compound in aqueous solution.

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can affect the stability of this compound in aqueous solutions:

  • pH: The rates of both elimination and hydrolysis of ureas can be influenced by pH. For some urea-type compounds, degradation rates have been observed to increase with changes in pH[3]. It is advisable to determine the optimal pH for the stability of your compound empirically.

  • Temperature: As with most chemical reactions, increasing the temperature will likely accelerate the rate of degradation. Therefore, storing stock solutions at low temperatures (e.g., 4°C or -20°C) is recommended.

  • Presence of Catalysts: The hydrolysis of urea is significantly accelerated by the enzyme urease[2]. While less common in typical in vitro experiments, contamination with urease-producing microorganisms could be a concern. Additionally, certain metal ions can catalyze reactions involving both the urea and alkyne moieties.

  • Buffer Composition: Some buffer components may react with this compound. For example, primary and secondary amine-containing buffers could potentially react with the isocyanate intermediate formed during the elimination pathway.

Q3: How should I prepare and store aqueous stock solutions of this compound?

A3: To minimize degradation, it is recommended to:

  • Prepare stock solutions fresh whenever possible.

  • Use a high-purity solvent (e.g., sterile, nuclease-free water or an appropriate buffer).

  • If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Before use, thaw the aliquot and keep it on ice.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Loss of compound activity or concentration over time in stored solutions. Degradation of this compound via hydrolysis or elimination.Prepare fresh solutions before each experiment. If storage is unavoidable, store at ≤ -20°C in single-use aliquots. Perform a stability study to determine the acceptable storage duration under your specific conditions.
Inconsistent experimental results between batches of prepared solutions. Variability in the extent of degradation. This can be exacerbated by differences in preparation or storage time.Standardize the protocol for solution preparation and storage. Always use freshly prepared solutions for critical experiments.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products such as but-3-yn-1-amine or adducts with buffer components.Characterize the unknown peaks using mass spectrometry to identify potential degradation products. This can confirm the degradation pathway.
Precipitation in the stock solution upon thawing. Poor solubility at low temperatures or formation of insoluble degradation products.Before use, ensure the compound is fully dissolved by gentle warming and vortexing. If precipitation persists, consider preparing a fresh solution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a given aqueous buffer at a specific temperature.

1. Materials:

  • This compound
  • High-purity water
  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Acetonitrile (HPLC grade)
  • Formic acid (optional, for mobile phase modification)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the buffer of interest.
  • Immediately after preparation (t=0), take an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µM).
  • Inject the t=0 sample onto the HPLC system to determine the initial peak area of this compound.
  • Incubate the remaining stock solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots, dilute them in the same manner as the t=0 sample, and analyze by HPLC.
  • Develop an appropriate HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase of water and acetonitrile (both may contain 0.1% formic acid) is a good starting point.
  • Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.

3. Data Analysis:

  • Plot the percentage of remaining this compound (relative to the t=0 peak area) versus time.
  • From this plot, you can determine the half-life (t½) of the compound under the tested conditions.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="Prepare Stock Solution\nof this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; t0_sample [label="Analyze t=0 Sample\nby HPLC", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Stock Solution", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; time_points [label="Withdraw Aliquots at\nPredetermined Time Points", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hplc_analysis [label="Analyze Aliquots\nby HPLC", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Plot % Remaining vs. Time\nand Determine Half-life", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_stock; prep_stock -> t0_sample; prep_stock -> incubate; t0_sample -> data_analysis; incubate -> time_points; time_points -> hplc_analysis; hplc_analysis -> data_analysis; data_analysis -> end; }

Figure 2. Workflow for assessing the stability of this compound by HPLC.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol is for identifying the potential degradation products of this compound.

1. Materials:

  • Aged solution of this compound (from Protocol 1)
  • LC-MS/MS system
  • Appropriate LC column (e.g., C18)
  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

2. Procedure:

  • Inject the aged solution of this compound onto the LC-MS/MS system.
  • Acquire data in full scan mode to identify the molecular ions of the parent compound and any new species that have appeared over time.
  • Based on the expected degradation pathways (Figure 1), search for the exact masses of potential degradation products, such as but-3-yn-1-amine.
  • Perform MS/MS fragmentation on the parent ion and the potential degradation product ions to confirm their identities by comparing their fragmentation patterns. Analytical methods for the quantification of urea and its derivatives often employ LC-MS/MS[4][5].

For more precise quantification, especially in complex biological matrices, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful, non-destructive technique[6][7].

References

strategies to reduce background in (But-3-yn-1-yl)urea experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (But-3-yn-1-yl)urea and related alkyne probe experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help you minimize background and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background fluorescence in my gel analysis after click chemistry. What are the most common causes?

High background in in-gel fluorescence is a frequent issue and can originate from several sources. The most common causes include:

  • Excess Reporter Reagent: Using too high a concentration of the fluorescent azide reporter can lead to non-specific binding to proteins or the gel matrix.[1][2]

  • Non-Specific Probe Binding: The this compound probe itself may bind non-specifically to abundant proteins through hydrophobic or other interactions.[3][4]

  • Copper-Mediated Side Reactions: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes promote the labeling of proteins by the alkyne probe, independent of the azide reporter.[3]

  • Inadequate Protein Precipitation/Cleanup: Failure to completely remove unreacted fluorescent azide and other reaction components before loading the gel will result in high background signal.

Q2: What is the ideal concentration for my fluorescent azide or biotin-azide reporter in the click reaction?

There is no single ideal concentration, as it depends on the abundance of your target and the specific probe. However, a good starting point is 20 µM.[1] If you experience high background, you should titrate the reporter concentration down.[1] Concentrations in the range of 2 µM to 40 µM are commonly used, but optimization for each specific application is crucial.[1]

Q3: How can I differentiate between specific labeling of my target protein and non-specific background bands?

To confirm labeling specificity, several control experiments are essential:

  • No-Probe Control: A sample that goes through the entire labeling and click chemistry process but without the addition of this compound. This helps identify background from the azide reporter itself.

  • Competitive ABPP: Pre-incubate your sample with a known inhibitor of the target enzyme before adding the this compound probe. A decrease in the intensity of your band of interest compared to a non-inhibited sample indicates specific binding.[5]

  • No-Catalyst Control: Perform the click reaction without the copper catalyst. This can help determine if the labeling is a result of copper-mediated, non-click side reactions.[3]

Q4: Are there alternatives to CuAAC that might produce less background?

Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. It uses strained cyclooctyne reporters (e.g., DBCO, BCN) instead of terminal alkynes. However, SPAAC can also have its own sources of background, most notably through reactions with free cysteine residues (thiol-yne reaction).[6] Lowering the concentration of the strained alkyne reporter or blocking free cysteines may be necessary to reduce this background.[6]

Q5: My pulldown experiment with biotin-azide yielded many non-specific proteins. How can I improve specificity?

High background in affinity pulldown experiments is often due to non-specific binding to the affinity resin (e.g., streptavidin beads). To mitigate this:

  • Optimize Washing Steps: Increase the number and stringency of your wash buffers. Including detergents (e.g., 0.1% SDS) or high salt concentrations can help disrupt non-specific interactions.

  • Use Cleavable Linkers: Employing a biotin-azide reagent with a cleavable linker (e.g., acid-cleavable, photo-cleavable) allows for the elution of your target protein under specific, mild conditions, leaving behind proteins that are non-specifically bound to the beads.[7][8]

  • Perform Protein Precipitation: After the click reaction, precipitate the proteins (e.g., via methanol/chloroform) to remove excess, unreacted biotin-azide before adding the sample to the affinity resin.[1]

Troubleshooting Guides

Guide 1: High Background in In-Gel Fluorescence

This guide provides a systematic approach to diagnosing and reducing high background signal when visualizing probe-labeled proteins.

Troubleshooting_Fluorescence start High Background in In-Gel Fluorescence q1 Did you run a 'No-Probe' control (click reaction with azide reporter only)? start->q1 res1_yes High background in control lane q1->res1_yes Yes res1_no Background is probe-dependent q1->res1_no No action1 Cause: Excess or non-specific binding of fluorescent azide reporter. res1_yes->action1 action2 Cause: Non-specific binding of this compound probe. res1_no->action2 sol1a 1. Titrate down azide reporter concentration. Start at 20 µM and test lower values (e.g., 10, 5, 2 µM). action1->sol1a sol1b 2. Ensure efficient post-reaction cleanup. Use methanol/chloroform precipitation to remove unreacted azide. sol1a->sol1b sol2a 1. Reduce probe incubation time or concentration. action2->sol2a sol2b 2. Perform a competitive ABPP experiment to confirm which bands are specific. sol2a->sol2b sol2c 3. For thiol-related background, try pre-treating lysate with N-ethylmaleimide (NEM) or low H2O2. sol2b->sol2c

Caption: Troubleshooting logic for high in-gel fluorescence background.

Guide 2: Optimizing CuAAC Reagent Ratios

The stoichiometry of the click chemistry components is critical for efficient labeling without introducing background. An imbalance can lead to side reactions or incomplete labeling.

Recommended Reagent Concentrations for Optimization

ComponentStarting ConcentrationConcentration Range to TestKey Consideration
This compound-labeled Proteome 1-5 mg/mLN/AEnsure complete cell lysis and accurate protein quantification.
Azide Reporter (e.g., TAMRA-Azide) 20 µM[1]2 - 40 µM[1]Titrate down to reduce background; titrate up for low signal.
Copper(II) Sulfate (CuSO₄) 1 mM[9]0.1 - 1 mM[10]Excess copper can increase background and damage proteins.
Copper Ligand (e.g., THPTA, BTTAA) 1-2 mM1:1 to 5:1 ratio with CuSO₄[10]Protects proteins from copper-induced damage and accelerates the reaction.[11]
Reducing Agent (e.g., Sodium Ascorbate) 15 mM[9]5 - 15 mMShould always be in excess of CuSO₄ to maintain the Cu(I) state.[9] Use a freshly prepared solution.[1]

Experimental Protocols

Protocol 1: General ABPP Labeling and CuAAC in Cell Lysate

This protocol provides a starting point for labeling proteins in a complex lysate with this compound followed by CuAAC for in-gel fluorescence analysis.

A. Materials & Reagent Preparation

  • Lysis Buffer: PBS with 1% Triton X-100 (or other appropriate detergent), pH 7.4.

  • This compound Stock: 10 mM in DMSO.

  • Azide Reporter Stock: 1 mM fluorescent azide (e.g., TAMRA-azide) in DMSO.[1]

  • CuSO₄ Stock: 20 mM in deionized water.[1]

  • Ligand Stock: 100 mM THPTA in deionized water.[1]

  • Sodium Ascorbate Stock: 300 mM in deionized water (prepare fresh immediately before use).[1]

B. Protein Labeling

  • Harvest and lyse cells in Lysis Buffer. Determine protein concentration (e.g., via BCA assay).

  • Dilute proteome to 2 mg/mL in Lysis Buffer.

  • Add this compound stock solution to a final concentration of 50 µM.

  • Incubate for 30 minutes at 37°C.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a 50 µL aliquot of the labeled proteome, add the following reagents sequentially. Vortex briefly after each addition.

    • 4 µL of Azide Reporter stock (final concentration: ~40 µM, adjust as needed).

    • 2.5 µL of CuSO₄ stock (final concentration: 1 mM).

    • 5 µL of Ligand stock (final concentration: 10 mM).

  • Initiate the reaction by adding 5 µL of fresh Sodium Ascorbate stock (final concentration: 30 mM).[1]

  • Incubate for 30-60 minutes at room temperature, protected from light.[1]

D. Sample Cleanup (Methanol/Chloroform Precipitation)

  • To the ~67 µL reaction mixture, add 400 µL of methanol. Vortex.

  • Add 100 µL of chloroform. Vortex.

  • Add 300 µL of deionized water. Vortex thoroughly.

  • Centrifuge at 15,000 x g for 5 minutes. Three layers will form.

  • Carefully remove the upper aqueous layer without disturbing the protein interface.

  • Add 300 µL of methanol. Vortex.

  • Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the protein pellet in 1X SDS-PAGE loading buffer for gel analysis.

Visualizations

ABPP Experimental Workflow and Sources of Background

This diagram outlines the major steps in a typical activity-based protein profiling experiment and highlights where background signal can be introduced.

ABPP_Workflow proteome Prepare Proteome (Cell Lysis) labeling Incubate with This compound Probe proteome->labeling click Perform CuAAC Reaction (Add Azide Reporter, Cu/Ligand, Ascorbate) labeling->click bg1 Background Source: Non-specific probe binding labeling->bg1 cleanup Sample Cleanup (Precipitation / Dialysis) click->cleanup bg2 Background Source: Excess reporter, Side reactions click->bg2 analysis Downstream Analysis (SDS-PAGE, MS, etc.) cleanup->analysis bg3 Background Source: Incomplete removal of reagents cleanup->bg3

Caption: ABPP workflow highlighting key stages for background introduction.

Key Components of the CuAAC Reaction

Understanding the role of each component can help in optimizing the reaction for higher efficiency and lower background.

CuAAC_Components cluster_catalyst Catalyst System probe Protein-Alkyne product Labeled Protein probe->product reporter Azide-Reporter reporter->product Cu2 CuSO₄ (Cu²⁺) Cu1 Cu¹⁺ (Active Catalyst) Cu2->Cu1 Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Reduces Cu1->product Catalyzes Ligand THPTA/BTTAA (Ligand) Ligand->Cu1 Stabilizes & Accelerates

Caption: Relationship between components in the CuAAC catalytic cycle.

References

addressing cytotoxicity of (But-3-yn-1-yl)urea in live-cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (But-3-yn-1-yl)urea in live-cell imaging experiments. The information addresses potential cytotoxicity issues and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in live-cell imaging?

A1: this compound is a small molecule that contains both a terminal alkyne group and a urea moiety. In the context of live-cell imaging, the terminal alkyne serves as a bioorthogonal handle. This allows for the covalent attachment of a reporter molecule, such as a fluorescent dye, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reaction. This enables the visualization and tracking of molecules or processes within living cells.

Q2: What are the potential sources of cytotoxicity associated with this compound?

A2: The cytotoxicity of this compound can stem from several factors:

  • The Terminal Alkyne: Terminal alkynes can be reactive within the cellular environment and may interact with cellular components, potentially leading to toxicity, especially at higher concentrations.

  • The Urea Moiety: Urea and its derivatives have been shown to induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, in a concentration-dependent manner.[1]

  • Metabolic Perturbation: As a metabolic labeling reagent, its incorporation and subsequent reactions can interfere with normal cellular processes.

  • "Click" Chemistry Reagents: If using CuAAC for labeling, the copper catalyst can be a significant source of cytotoxicity.

Q3: What are the typical signs of cytotoxicity I should look for in my live-cell imaging experiments?

A3: Signs of cytotoxicity can manifest in various ways, including:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control (untreated) cells.

  • Increased Cell Death: Observation of floating cells in the culture medium or positive staining with cell death markers (e.g., propidium iodide, trypan blue).

  • Altered Cellular Function: Changes in the specific cellular process you are imaging that are inconsistent with expected biology, such as stalled organelle trafficking or abnormal protein localization.

  • Reduced Reporter Signal: In cases of severe toxicity, a general decrease in fluorescence or other reporter signals due to cell death and degradation.

Q4: At what concentration should I start using this compound to minimize cytotoxicity?

A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. As a starting point, a concentration range of 10-100 µM is often used for alkyne-containing metabolic probes.[2][3] However, the ideal concentration may be lower or higher depending on the cell line's sensitivity. Always include a vehicle-only (e.g., DMSO) control.

Q5: How can I mitigate the cytotoxicity associated with the copper catalyst in CuAAC "click" chemistry?

A5: To reduce copper-induced toxicity, consider the following:

  • Use a Copper Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and reduce its toxicity.

  • Minimize Incubation Time: Use the shortest possible incubation time for the "click" reaction that still provides a sufficient signal.

  • Optimize Copper Concentration: Titrate the concentration of the copper catalyst to the lowest effective level.

  • Use Copper-Free Click Chemistry: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst. This involves using a strained alkyne, such as a cyclooctyne, instead of a terminal alkyne.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High levels of cell death observed after incubation with this compound. 1. Concentration of this compound is too high.2. Prolonged incubation time.3. Cell line is particularly sensitive.1. Perform a dose-response curve to determine the IC50 value and work at a concentration well below this (e.g., 1/10th of IC50).2. Reduce the incubation time to the minimum required for sufficient labeling.3. Test the compound on a less sensitive cell line if possible, or try a different bioorthogonal handle.
Cells show signs of stress (e.g., vacuolization, altered morphology) but are not dying. 1. Sub-lethal concentration of the compound is causing cellular stress (e.g., ER stress).2. The vehicle (e.g., DMSO) concentration is too high.1. Lower the concentration of this compound.2. Perform western blotting for markers of ER stress (e.g., CHOP, BiP) or apoptosis (e.g., cleaved caspase-3) to confirm the pathway.3. Ensure the final concentration of the vehicle is non-toxic (typically <0.1%).
Inconsistent results between experiments. 1. Variability in cell health and density at the time of treatment.2. Inconsistent incubation times or compound concentrations.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting the experiment.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Low signal-to-noise ratio in the final image. 1. Insufficient labeling due to low concentration or short incubation time.2. Inefficient "click" reaction.3. High background fluorescence.1. Cautiously increase the concentration of this compound or the incubation time, while monitoring for cytotoxicity.2. Optimize the "click" chemistry conditions (reagent concentrations, incubation time).3. Ensure thorough washing steps after incubation with the fluorescent probe.

Quantitative Data Summary

Table 1: Cytotoxicity (IC50) of Various Urea Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Phenyl Urea Derivative AK562 (Leukemia)4815.8 ± 1.2[4]
Phenyl Urea Derivative BMDA-MB-231 (Breast Cancer)4822.4 ± 2.1[4]
Thiazolyl Urea DerivativeA549 (Lung Cancer)728.5 ± 0.7
Proflavine Urea DerivativeBJ-5ta (Fibroblasts)48> 100[5]

Table 2: Cytotoxicity (IC50) of Selected Terminal Alkyne-Containing Compounds

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Alkyne-modified IsoprenoidHeLa (Cervical Cancer)24> 100[2][3]
Triazole-Urea HybridHuh-7 (Liver Cancer)72~25[6][7]
Alkyne-containing Anticancer AgentA549 (Lung Cancer)485.2 ± 0.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 0.1 µM to 200 µM. Include a vehicle-only control (DMSO).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol describes how to measure the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 activity assay kit (containing a substrate that becomes fluorescent upon cleavage by caspase-3/7)

  • 96-well, black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Incubate for the desired time.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add the caspase-3/7 reagent to each well and incubate for the recommended time (typically 1-2 hours) at 37°C, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • An increase in fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Seed cells in imaging dish B Allow cells to adhere overnight A->B C Treat cells with this compound (Dose-response) B->C D Incubate for desired time C->D E Add azide-fluorophore and Cu(I)/ligand (for CuAAC) D->E F Incubate for short duration E->F G Wash cells to remove excess reagents F->G H Acquire images using fluorescence microscope G->H I Quantify fluorescence intensity H->I J Assess cell morphology and viability I->J ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ER_Lumen ER Lumen Misfolded_Proteins Accumulation of Misfolded Proteins BiP BiP Misfolded_Proteins->BiP sequesters Urea_Derivative This compound Urea_Derivative->Misfolded_Proteins PERK PERK BiP->PERK IRE1 IRE1 BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s splices ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondria cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Stimulus This compound-induced Cellular Stress Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Substrate_Cleavage Substrate Cleavage (e.g., PARP) Caspase3->Substrate_Cleavage Apoptosome->Caspase3 activates Apoptosis_Outcome Apoptosis Substrate_Cleavage->Apoptosis_Outcome

References

Technical Support Center: Mass Spectrometry Analysis of (But-3-yn-1-yl)urea Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (But-3-yn-1-yl)urea labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for peptide labeling?

This compound is a chemical labeling reagent that contains a terminal alkyne group. This functional group is particularly useful for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The alkyne tag allows for the covalent attachment of a reporter molecule, such as a fluorescent dye or a biotin tag for enrichment, to the labeled peptide. This is highly advantageous for applications in proteomics, such as identifying drug targets or characterizing protein-protein interactions.

Q2: What are the primary challenges in the mass spectrometry analysis of this compound labeled peptides?

The main challenges include:

  • Incomplete Labeling: Not all target peptides may react with the labeling reagent, leading to a mixed population of labeled and unlabeled peptides and complicating data analysis.

  • Side Reactions: The urea functional group can potentially react with amino acid side chains other than the intended target, leading to ambiguity in localization of the label.

  • Sub-optimal Fragmentation: The presence of the label can alter the fragmentation behavior of the peptide in the mass spectrometer, potentially leading to incomplete sequence coverage or the generation of uninformative fragment ions.

  • Low Abundance: Labeled peptides of interest are often present in low concentrations within complex biological samples, making their detection and characterization challenging.

  • Data Analysis Complexity: The modification introduces a mass shift that needs to be accounted for in database search parameters. The potential for ambiguous localization of the label also requires careful manual validation of spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound labeled peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal reaction conditions (pH, temperature, time). 2. Reagent degradation. 3. Presence of interfering substances in the sample.1. Optimize labeling conditions. A typical starting point is a slightly basic pH (7.5-8.5) at room temperature for 1-2 hours. 2. Use freshly prepared or properly stored labeling reagent. 3. Ensure the sample is desalted and free of primary amines (e.g., Tris buffer) before labeling.[1]
Ambiguous Localization of the Label 1. Non-specific binding of the reagent. 2. Isomerization or rearrangement of the label during sample preparation or MS analysis.1. Perform control experiments with model peptides to assess specificity. 2. Manually inspect MS/MS spectra for fragment ions that can pinpoint the modification site. Look for a series of b- or y-ions that show the characteristic mass shift.
Poor MS/MS Fragmentation / Low Sequence Coverage 1. The label influences the fragmentation pathway, leading to dominant neutral losses or fragmentation of the tag itself. 2. Insufficient collision energy.1. Employ alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which may provide complementary fragmentation information.[2] 2. Optimize collision energy to achieve a balance between peptide backbone fragmentation and tag fragmentation.
Difficulty in Identifying Labeled Peptides in Database Searches 1. Incorrect mass shift specified in the search parameters. 2. The modification is not included in the search engine's list of variable modifications.1. Accurately calculate the monoisotopic mass of the this compound label and any subsequent modifications from click chemistry. 2. Add the specific mass modification to the search parameters as a variable modification on the potential target amino acid residues.
Low Signal Intensity of Labeled Peptides 1. Low abundance of the target protein/peptide. 2. Ion suppression from other components in the sample. 3. Inefficient enrichment of labeled peptides.1. Increase the starting amount of sample material. 2. Improve sample cleanup and fractionation prior to LC-MS/MS analysis. 3. Optimize the enrichment protocol (e.g., biotin-streptavidin affinity chromatography) if a clickable tag was used.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound
  • Sample Preparation: Start with a purified and quantified peptide sample. Ensure the buffer does not contain primary amines (e.g., use HEPES or phosphate buffer).

  • Reagent Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to a stock concentration of 100 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the peptide sample to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Sample Cleanup: Remove excess labeling reagent and byproducts by solid-phase extraction (SPE) using a C18 cartridge.

Protocol 2: Mass Spectrometry Analysis
  • LC-MS/MS System: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatography: Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • MS1 Acquisition: Acquire full scan MS spectra over a mass range of m/z 350-1500.

  • MS2 Acquisition (Data-Dependent):

    • Select the most intense precursor ions for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) as the primary fragmentation method.

    • Consider using Electron Transfer Dissociation (ETD) in a parallel or decision-tree approach to obtain complementary fragmentation data, especially for highly charged peptides.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to identify peptides.

    • Specify the mass of the this compound modification as a variable modification on the target amino acid(s).

    • Manually validate the MS/MS spectra of identified labeled peptides to confirm the sequence and modification site.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Quantification Peptide Quantification Protein_Extraction->Peptide_Quantification Labeling This compound Labeling Peptide_Quantification->Labeling Quenching Quenching Labeling->Quenching Cleanup Sample Cleanup (SPE) Quenching->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Data_Validation Data Validation Database_Search->Data_Validation

Caption: Experimental workflow for this compound peptide labeling and MS analysis.

Fragmentation_Logic cluster_precursor Precursor Ion cluster_fragmentation Fragmentation cluster_fragments Fragment Ions Labeled_Peptide Labeled Peptide Ion Fragmentation CID / HCD / ETD Labeled_Peptide->Fragmentation b_ions b-ions Fragmentation->b_ions y_ions y-ions Fragmentation->y_ions Neutral_Loss Neutral Loss of Label Fragmentation->Neutral_Loss Reporter_Ion Label-specific Reporter Ion Fragmentation->Reporter_Ion

Caption: Logical relationships in the fragmentation of a labeled peptide.

References

protocol refinement for reproducible (But-3-yn-1-yl)urea labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (But-3-yn-1-yl)urea as a bioorthogonal labeling probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical probe containing a terminal alkyne group. This alkyne functionality allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". It is often incorporated into larger molecules to serve as a reporter tag for studying protein interactions, localization, and dynamics.

Q2: What is the principle behind this compound labeling?

The labeling strategy relies on the bioorthogonality of the alkyne group of this compound.[1] This means the alkyne is chemically inert to most biological functional groups, ensuring it reacts specifically with an azide partner. The most common reaction is the CuAAC, which forms a stable triazole linkage between the alkyne-tagged probe and the azide-modified target.[2]

Q3: Can the copper catalyst be toxic to my cells?

Yes, high concentrations of copper ions can be cytotoxic.[3] This is a significant consideration for live-cell imaging experiments. Several strategies can mitigate copper toxicity, including using copper-free click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC), or by using copper-chelating ligands in CuAAC to reduce the concentration of free copper.[2][3]

Q4: What are the main advantages of using click chemistry for labeling?

Click chemistry offers several advantages in biological labeling:

  • High Specificity: The azide-alkyne reaction is highly specific, minimizing off-target labeling.

  • High Efficiency and Yield: The reactions are typically fast and produce high yields with minimal byproducts.[2][4]

  • Biocompatibility: The reaction can be performed under mild, aqueous conditions suitable for biological samples.[2]

  • Versatility: A wide range of alkyne and azide-containing tags and probes are available for various applications.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Labeling Signal Inefficient Click Reaction: Incorrect reagent concentrations, degraded reagents, or suboptimal reaction time/temperature.- Optimize the concentrations of copper sulfate, reducing agent (e.g., sodium ascorbate), and ligand. - Use fresh reagents, especially the sodium ascorbate solution. - Confirm the presence and integrity of the alkyne and azide groups on your molecules using techniques like mass spectrometry or NMR.[5] - Perform a positive control reaction with known alkyne and azide partners to validate the reaction setup.[5]
Low Incorporation of the Probe: Insufficient incubation time, low concentration of the this compound probe, or poor cell permeability.- Optimize the probe concentration and incubation time. - If applicable, use permeabilization agents to facilitate probe entry into cells.
High Background/Non-Specific Labeling Excess Copper Catalyst: Free copper ions can lead to non-specific interactions and background signal.[6]- Titrate the copper concentration to the lowest effective level. - Use a copper-chelating ligand (e.g., BTTAA) to stabilize the Cu(I) oxidation state and reduce non-specific binding.[7]
Thiol Reactivity: Free thiols in proteins can interfere with the click reaction.- Pre-treat cell lysates with a thiol-blocking agent like N-ethylmaleimide (NEM). - Consider pretreating cells with a low concentration of hydrogen peroxide to shield against thiol interference.[8]
Contamination: Contaminating proteins or other molecules in the sample.- Ensure high purity of your protein of interest and reagents. - Include appropriate washing steps in your protocol to remove unbound reagents and contaminants.
Poor Reproducibility Inconsistent Reagent Preparation: Variability in the preparation of stock solutions, especially the reducing agent.- Prepare fresh sodium ascorbate solution for each experiment. - Use a consistent source and lot for all reagents.
Variability in Cell Culture Conditions: Differences in cell density, passage number, or metabolic state.- Standardize cell culture and treatment protocols. - Monitor cell health and viability throughout the experiment.

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound in Cell Lysate
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • This compound probe (e.g., 100 µM final concentration)

    • Copper(II) sulfate (CuSO₄) (e.g., 1 mM final concentration)

    • Copper-chelating ligand (e.g., BTTAA, 5 mM final concentration)

    • Reducing agent (e.g., sodium ascorbate, 5 mM final concentration, add last)

  • Labeling Reaction:

    • Add the click reaction cocktail to the cell lysate.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Sample Analysis:

    • The labeled proteins can be analyzed by SDS-PAGE and visualized by in-gel fluorescence (if a fluorescent azide was used) or by Western blot using an antibody against a tag on the this compound probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cell_culture Cell Culture with Azide-Metabolic Labeling cell_lysis Cell Lysis cell_culture->cell_lysis add_probe Add this compound Probe cell_lysis->add_probe add_click_reagents Add Click Chemistry Reagents (CuSO4, Ligand, Ascorbate) add_probe->add_click_reagents incubation Incubation add_click_reagents->incubation sds_page SDS-PAGE incubation->sds_page visualization Visualization (Fluorescence/Western Blot) sds_page->visualization

Caption: Experimental workflow for this compound labeling of proteins in cell lysate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates target_protein Target Protein (Azide-labeled) kinase2->target_protein activates labeled_protein Labeled Target Protein (via this compound) target_protein->labeled_protein Click Reaction ligand External Ligand ligand->receptor

Caption: Hypothetical signaling pathway illustrating the labeling of a target protein.

troubleshooting_tree start Start Troubleshooting issue What is the primary issue? start->issue no_signal No/Low Signal issue->no_signal No/Low Signal high_background High Background issue->high_background High Background check_reagents Are reagents fresh and correctly prepared? no_signal->check_reagents check_copper Is copper concentration optimized? high_background->check_copper optimize_conc Optimize reagent concentrations check_reagents->optimize_conc No positive_control Run a positive control check_reagents->positive_control Yes use_ligand Use a copper chelating ligand check_copper->use_ligand No block_thiols Block free thiols check_copper->block_thiols Yes

Caption: Decision tree for troubleshooting common this compound labeling issues.

References

Validation & Comparative

Validating (But-3-yn-1-yl)urea: A Comparative Guide to a Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding landscape of chemical biology, bioorthogonal probes are indispensable tools for elucidating complex biological processes. Among these, terminal alkyne-containing molecules have emerged as versatile handles for the specific labeling and visualization of biomolecules. This guide provides a comprehensive validation of (But-3-yn-1-yl)urea as a bioorthogonal probe, offering a detailed comparison with alternative probes and supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is a small, synthetically accessible molecule featuring a terminal alkyne group. This functional group allows for highly specific covalent modification of target molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The urea moiety can provide additional hydrogen bonding interactions, potentially influencing its solubility and interaction with target biomolecules. Its small size makes it an attractive probe for minimizing perturbation to biological systems.

Performance Comparison with Alternative Bioorthogonal Probes

The efficacy of a bioorthogonal probe is determined by several factors, including its reactivity, specificity, and the biocompatibility of the labeling reaction. Here, we compare this compound, as a representative terminal alkyne probe, with other widely used bioorthogonal functionalities.

Probe Functional GroupBioorthogonal ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10⁴High reaction rate, high specificity, well-established protocols.Requires copper catalyst which can be toxic to cells; requires a ligand for in vivo applications.
Strained Alkyne (e.g., Cyclooctyne) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻³ - 1Copper-free, highly biocompatible.Slower reaction rates compared to CuAAC, bulkier probe structure.
Azide Staudinger Ligation, CuAAC, SPAAC10⁻³ - 10⁴Versatile, can react with phosphines or alkynes.Can be reduced by cellular thiols.
Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition10³ - 10⁶Extremely fast reaction rates, highly specific.Tetrazine probes can be unstable, potential for off-target reactions.
Trans-cyclooctene (TCO) iEDDA Cycloaddition with Tetrazines10³ - 10⁶Very fast reaction kinetics, highly specific.Can be prone to isomerization to the less reactive cis-isomer.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bioorthogonal probes. Below are protocols for key experiments involving the use of terminal alkyne probes like this compound.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general method for the CuAAC reaction between an alkyne-containing probe and an azide-functionalized molecule in a buffered solution.

Materials:

  • Alkyne-probe (e.g., this compound)

  • Azide-containing molecule (e.g., an azide-functionalized fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the alkyne-probe, azide-molecule, CuSO₄, sodium ascorbate, and TBTA in DMSO or an appropriate solvent.

  • In a microcentrifuge tube, combine the alkyne-probe and azide-molecule in the desired molar ratio in your reaction buffer.

  • Add the TBTA ligand to the reaction mixture.

  • Initiate the reaction by adding sodium ascorbate followed immediately by CuSO₄. The final concentrations typically range from 100-500 µM for the reactants, 50-100 µM for CuSO₄, 1-5 mM for sodium ascorbate, and 100-500 µM for TBTA.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or fluorescence.

  • Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques to isolate the triazole product.

Protocol 2: In-Gel Fluorescence Labeling of Proteins using CuAAC

This protocol allows for the visualization of alkyne-labeled proteins in a polyacrylamide gel. This is a common method to validate the successful incorporation of a bioorthogonal probe into proteins.

Materials:

  • Protein lysate containing alkyne-labeled proteins

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • TBTA

  • CuSO₄

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Separate the protein lysate on an SDS-PAGE gel.

  • Following electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.

  • Wash the gel with deionized water three times for 10 minutes each.

  • Prepare the "click" reaction cocktail. For a 10 mL solution, mix:

    • 7 mL of PBS

    • 1 mL of 10 mM TCEP

    • 1 mL of 10 mM CuSO₄

    • 1 mL of 1 mM TBTA

    • 10 µL of a 10 mM stock of the azide-fluorophore in DMSO.

  • Incubate the gel in the click reaction cocktail for 1-2 hours at room temperature with gentle agitation.

  • Wash the gel extensively with deionized water to remove excess reagents.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and underlying chemical principles.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis cell_culture Cells in Culture probe_addition Incubate with This compound cell_culture->probe_addition lysis Cell Lysis probe_addition->lysis protein_lysate Protein Lysate with Alkyne-Labeled Proteins lysis->protein_lysate click_reaction CuAAC Reaction with Azide-Fluorophore protein_lysate->click_reaction sds_page SDS-PAGE click_reaction->sds_page gel_imaging In-Gel Fluorescence Scanning sds_page->gel_imaging

Workflow for labeling and detecting proteins using this compound.

cuaac_mechanism reagents Alkyne-Probe + Azide-Molecule product Stable Triazole Product reagents->product CuAAC 'Click' Reaction catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->product

Simplified schematic of the CuAAC reaction.

Unraveling the Cellular Interactions of (But-3-yn-1-yl)urea: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity and potential off-target effects of chemical probes is paramount. This guide provides a comparative analysis of (But-3-yn-1-yl)urea, a terminal alkyne-containing urea compound, and its utility in cellular studies. Due to a lack of specific published data on the cross-reactivity of this compound, this guide draws upon established principles of activity-based protein profiling (ABPP) and the known reactivity of urea-based scaffolds and terminal alkynes to infer its likely cellular interactions and compare it with alternative methodologies.

Introduction to this compound as a Chemical Probe

This compound belongs to a class of chemical probes utilized in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing enzyme activities within complex biological systems. The key structural features of this molecule are a urea moiety and a terminal alkyne group. The urea scaffold can be recognized by various enzymes, particularly those that interact with urea or similar substrates, while the terminal alkyne serves as a bioorthogonal handle for "click" chemistry. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of target proteins.

Comparison with Alternative Probes and Methodologies

The utility of this compound as a probe can be benchmarked against other compounds and techniques used for profiling enzyme activities and identifying protein-ligand interactions.

Probe/MethodologyPrinciple of OperationAdvantagesDisadvantages
This compound Covalent modification of active sites of urea-binding proteins, followed by click chemistry-based detection.Simple synthesis; small size may reduce steric hindrance.Unknown target specificity and potential for off-target reactivity; lack of published validation data.
Fluorophosphonate (FP) Probes Covalently modifies the active site serine of a broad range of serine hydrolases.Well-characterized; commercially available with various reporter tags.Limited to serine hydrolases; can exhibit cross-reactivity within this large enzyme class.
Photoaffinity Labeling (PAL) A photoreactive group on the probe is activated by UV light to form a covalent bond with interacting proteins.Can capture both covalent and non-covalent interactions; applicable to a wide range of targets.UV irradiation can damage cells; non-specific crosslinking can be a significant issue.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding to identify cellular targets.Does not require chemical modification of the compound of interest; can identify direct and indirect targets.Requires specialized equipment and complex data analysis; may not detect all binding events.

Experimental Protocols

While a specific protocol for this compound is not established, a general workflow for an activity-based protein profiling experiment using an alkyne-tagged probe is outlined below.

General Protocol for in-cell Activity-Based Protein Profiling with an Alkyne-Tagged Probe
  • Probe Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at a range of concentrations and for various incubation times to optimize labeling. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the click chemistry reaction cocktail. This typically includes a reporter tag with an azide group (e.g., Azide-PEG3-Biotin or a fluorescent azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Protein Enrichment (for Biotin-tagged proteins):

    • Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • For fluorescently-tagged proteins: Elute the labeled proteins and visualize by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin-tagged proteins: Elute the enriched proteins from the beads and identify them by mass spectrometry-based proteomics.

Visualizing the Workflow

The following diagrams illustrate the general workflow of an ABPP experiment and the underlying click chemistry reaction.

ABPP_Workflow cluster_cell In-Cell Labeling cluster_lysis Lysis & Click Chemistry cluster_analysis Analysis Cells Cells Probe This compound Labeled_Proteome Labeled Proteome Probe->Labeled_Proteome Incubation Lysate Cell Lysate Labeled_Proteome->Lysate Lysis Click_Reaction Click Reaction (+ Azide-Reporter) Lysate->Click_Reaction Tagged_Proteome Tagged Proteome Click_Reaction->Tagged_Proteome Enrichment Enrichment (Streptavidin Beads) Tagged_Proteome->Enrichment Gel_Analysis In-Gel Fluorescence Tagged_Proteome->Gel_Analysis MS_Analysis Mass Spectrometry Enrichment->MS_Analysis

Caption: General workflow for an activity-based protein profiling experiment.

Click_Chemistry cluster_reactants cluster_products Alkyne Protein-Alkyne Azide N3-Reporter Plus + Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide->Catalyst Triazole Protein-Triazole-Reporter Catalyst->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Potential Cellular Targets and Cross-Reactivity

The urea scaffold is a common motif in enzyme inhibitors and substrates. Therefore, this compound could potentially interact with a variety of enzymes, including:

  • Ureases: Enzymes that catalyze the hydrolysis of urea.

  • Kinases: Some kinase inhibitors possess a urea or thiourea moiety.

  • Hydrolases: Certain hydrolases may have binding pockets that accommodate the urea group.

The terminal alkyne, while primarily serving as a bioorthogonal handle, is not completely inert and could potentially react with certain cellular nucleophiles, leading to off-target labeling.

Conclusion

This compound presents a potential tool for chemical biology and drug discovery, leveraging the principles of ABPP. However, the lack of specific data on its cellular targets and cross-reactivity necessitates careful validation and interpretation of any experimental results. Researchers considering the use of this probe should perform rigorous control experiments, including competition assays with known inhibitors and proteomic analysis to identify both on-target and off-target interactions. Comparison with alternative, well-established methods for target identification will be crucial in validating any findings obtained with this novel probe. As more data becomes available, a more definitive comparison of its performance can be established.

Comparative Guide: Mass Spectrometry Validation of (But-3-yn-1-yl)urea Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of (But-3-yn-1-yl)urea as an activity-based probe for the mass spectrometry-based profiling of serine hydrolases. We offer a comparison with alternative probes and present supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound as an Activity-Based Probe

This compound is a potent, broad-spectrum inhibitor of serine hydrolases, an extensive and functionally diverse class of enzymes in mammals. It is a key component of activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. The probe contains a reactive carbamate group that covalently modifies the active site serine of these enzymes and a terminal alkyne handle for subsequent bioorthogonal "click" chemistry conjugation. This allows for the selective enrichment and identification of active serine hydrolases by mass spectrometry.

A prominent application of this probe, often referred to as the IAD-probe, has been in the study of organophosphorus (OP) pesticide targets in rodent models. The probe's ability to broadly target serine hydrolases makes it a valuable tool for understanding the mechanism of action and off-target effects of drugs and toxicants.

Comparative Analysis with Alternative Probes

The primary alternative to urea-based probes like this compound are fluorophosphonate (FP)-based probes, such as FP-biotin. Both classes of probes are widely used for profiling serine hydrolases. The key distinctions lie in their reactivity, selectivity, and the experimental workflows they enable.

FeatureThis compound (Alkyne Probe)Fluorophosphonate-Biotin (FP-Biotin)
Detection Handle Terminal AlkyneBiotin
Enrichment Strategy Two-step: Click chemistry conjugation to biotin-azide, then streptavidin enrichment.One-step: Direct streptavidin enrichment.
Workflow Flexibility The alkyne handle allows for conjugation to various reporter tags (e.g., biotin for enrichment, fluorophore for imaging).The probe is pre-tagged with biotin, limiting it primarily to enrichment applications.
Cell Permeability Generally cell-permeable, allowing for in situ labeling of living cells.Often used with cell lysates due to bulkier biotin tag, though cell-permeable versions exist.
Selectivity Broadly targets serine hydrolases.Also broadly targets serine hydrolases, considered a gold standard for this enzyme class.
Identified Proteins Studies in rodent tissues have identified over 50 serine hydrolase targets.Comprehensive studies have identified a similar range of serine hydrolases across various tissues.

Experimental Workflow & Protocols

The general workflow for the mass spectrometry validation of this compound labeled proteins involves several key steps: labeling, click chemistry, enrichment, and proteomic analysis.

G cluster_sample Sample Preparation cluster_labeling Labeling & Conjugation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Proteome (Lysate/Cells) Probe This compound Incubation Lysate->Probe Click Click Chemistry (Biotin-Azide, CuSO4, Ligand) Probe->Click Enrich Streptavidin Bead Enrichment Click->Enrich Wash Stringent Washes Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Protein Identification LCMS->Data

Workflow for ABPP using this compound.
Detailed Protocol for Serine Hydrolase Profiling

This protocol is adapted from methodologies described for broad-spectrum serine hydrolase profiling.

1. Proteome Labeling:

  • Prepare tissue or cell lysates in a suitable lysis buffer (e.g., PBS) and determine the protein concentration.

  • Incubate the proteome (typically 1 mg of total protein) with a final concentration of 10 µM this compound for 1 hour at room temperature.

2. Biotin Tagging via Click Chemistry:

  • To the labeled proteome, add the following click chemistry reagents in sequence:

    • Biotin-azide (final concentration of 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM).

    • A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM).

    • Copper(II) sulfate (CuSO4) (final concentration of 1 mM).

  • Vortex the mixture and allow the reaction to proceed for 1 hour at room temperature.

3. Protein Enrichment:

  • Pre-wash streptavidin-agarose beads with PBS.

  • Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature with rotation to enrich the biotin-tagged proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of stringent washes to remove non-specifically bound proteins. This typically includes washes with SDS, urea, and PBS.

4. On-Bead Digestion and Sample Preparation for MS:

  • Resuspend the washed beads in a buffer containing urea and a reducing agent like TCEP.

  • Alkylate cysteine residues with iodoacetamide.

  • Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Separate the peptides from the beads, acidify the sample (e.g., with formic acid), and desalt using a C18 StageTip.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent manner, selecting the most abundant precursor ions for fragmentation.

6. Data Analysis:

  • Search the generated tandem mass spectra against a relevant protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant.

  • Identify peptides and infer the corresponding proteins. The identified proteins represent the active serine hydrolases that were labeled by the probe.

Conclusion

This compound is a versatile and effective probe for the activity-based profiling of serine hydrolases. Its primary advantage over traditional probes like FP-biotin is the flexible two-step labeling and enrichment workflow enabled by its alkyne handle. This allows for its use in a wider range of applications, including fluorescent imaging. While both probe classes demonstrate broad selectivity for serine hydrolases, the choice of probe may depend on the specific experimental goals and the biological system under investigation. The detailed protocol provided herein offers a robust framework for the successful application of this compound in chemoproteomic studies.

Orthogonal Validation of (But-3-yn-1-yl)urea Labeling with Antibody-Based Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct methodologies for the detection and quantification of protein targets: labeling with the chemical probe (But-3-yn-1-yl)urea followed by click chemistry, and traditional antibody-based detection. Orthogonal validation, the process of cross-referencing results from independent methods, is crucial for ensuring the accuracy and reliability of experimental findings. Here, we present a framework for the orthogonal validation of protein labeling using this compound against established antibody-based techniques, using the serine hydrolase Fatty Acid Amide Hydrolase (FAAH) as a representative target.

Principles of Detection

1. This compound Labeling (Activity-Based Protein Profiling - ABPP):

This compound is a small molecule probe that can be used in Activity-Based Protein Profiling (ABPP). This technique utilizes chemical probes that covalently bind to the active site of specific enzyme families. The urea functional group can target the catalytic serine of serine hydrolases, while the terminal alkyne serves as a bioorthogonal handle. This alkyne can be "clicked" to a reporter tag (e.g., biotin or a fluorophore) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Detection is then achieved by targeting the reporter tag, for instance, with streptavidin-HRP in a western blot. This method provides a readout of the catalytically active enzyme population.

2. Antibody-Based Detection:

Antibodies are large proteins that recognize and bind to specific epitopes on a target protein. This specific binding allows for the detection and quantification of the total protein amount, regardless of its activity state. In techniques like western blotting, a primary antibody binds to the protein of interest, and a secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, enabling chemiluminescent detection.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each method for the detection of FAAH. The values are representative and may vary depending on the specific experimental conditions and reagents used.

Performance MetricThis compound Labeling with Click ChemistryAntibody-Based Western Blot
Principle of Detection Covalent labeling of active enzyme sitesNon-covalent binding to a specific epitope
Targeted Protein Pool Catalytically active enzymesTotal protein (active and inactive)
Specificity Dependent on probe reactivity across the proteomeDependent on antibody cross-reactivity
Signal Amplification Enzymatic (HRP)Enzymatic (HRP)
Lower Limit of Detection Low nanogram rangeSub-nanogram to low nanogram range
Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude
Throughput ModerateHigh
Reagent Consistency High (synthetic probe)Variable (batch-to-batch antibody variation)

Experimental Protocols

I. Cell Culture and Lysate Preparation
  • Cell Culture: Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Lysis:

    • Wash confluent cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a Bradford assay.

II. This compound Labeling and Click Chemistry
  • Labeling:

    • Dilute the protein lysate to 1 mg/mL in PBS.

    • Add this compound to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C.

  • Click Chemistry:

    • To 50 µL of the labeled lysate, add the following click chemistry reagents in order:

      • 1 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP)

      • 1 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • 1 µL of 50 mM CuSO₄

      • 1 µL of 10 mM Azide-Biotin

    • Vortex and incubate for 1 hour at room temperature.

  • Sample Preparation for Western Blot:

    • Add 4X Laemmli sample buffer to the clicked lysate and boil for 5 minutes at 95°C.

III. Antibody-Based Western Blot
  • Sample Preparation:

    • To 50 µg of unlabeled protein lysate, add 4X Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer:

    • Load the prepared samples from both the chemical probe and antibody protocols onto a 10% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • For the this compound labeled sample, incubate the membrane with Streptavidin-HRP (1:10,000 dilution) in the blocking buffer for 1 hour at room temperature.

    • For the antibody-based detection, incubate the membrane with a primary anti-FAAH antibody (e.g., rabbit polyclonal, 1:1000 dilution) in the blocking buffer overnight at 4°C.

    • Wash the antibody-labeled membrane three times with TBST for 10 minutes each.

    • Incubate the antibody-labeled membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) in the blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash both membranes three times with TBST for 10 minutes each.

    • Incubate the membranes with a chemiluminescent HRP substrate and visualize the signal using a chemiluminescence imaging system.

Visualizations

Orthogonal_Validation_Workflow cluster_0 Sample Preparation cluster_1 Chemical Probe Arm cluster_2 Antibody Arm cluster_3 Detection Cell Lysate Cell Lysate Labeling Labeling with This compound Cell Lysate->Labeling Antibody_Sample_Prep Sample Prep for WB Cell Lysate->Antibody_Sample_Prep Click_Chemistry Click Chemistry with Biotin-Azide Labeling->Click_Chemistry Probe_Sample_Prep Sample Prep for WB Click_Chemistry->Probe_Sample_Prep SDS_PAGE SDS-PAGE Probe_Sample_Prep->SDS_PAGE Antibody_Sample_Prep->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_Detection Detection with Streptavidin-HRP Western_Blot->Probe_Detection Antibody_Detection Detection with Anti-FAAH Antibody Western_Blot->Antibody_Detection Data_Analysis Data Analysis and Comparison Probe_Detection->Data_Analysis Antibody_Detection->Data_Analysis

Caption: Workflow for orthogonal validation.

FAAH_Signaling_Pathway Anandamide Anandamide FAAH FAAH (Active) Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX enzymes Inflammation Inflammation Prostaglandins->Inflammation But_3_yn_1_yl_urea This compound But_3_yn_1_yl_urea->FAAH Inhibition/ Labeling Anti_FAAH_Ab Anti-FAAH Ab Anti_FAAH_Ab->FAAH Binding

Caption: FAAH signaling and points of intervention.

Safety Operating Guide

Safe Disposal of (But-3-yn-1-yl)urea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (But-3-yn-1-yl)urea as potentially hazardous chemical waste. Due to the lack of a specific Safety Data Sheet (SDS), a cautious approach is necessary, combining protocols for general chemical waste with considerations for its specific chemical structure.

Core Principles of Chemical Waste Disposal

Before proceeding with the specific steps for this compound, it is crucial to adhere to the foundational principles of laboratory waste management:

  • Risk Assessment: Always conduct a risk assessment before handling any chemical, especially one with limited safety data. This should include evaluating potential hazards and determining the necessary personal protective equipment (PPE).

  • Segregation: Never mix incompatible waste streams. Chemical wastes should be segregated by their hazard class (e.g., flammable, corrosive, reactive, toxic).

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, associated hazards, and the date of accumulation.

  • Containment: Use appropriate, sealed, and leak-proof containers for waste collection. Ensure the container material is compatible with the chemical waste.

Experimental Workflow for Disposal of this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_assessment 1. Hazard Assessment & Preparation cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Start: this compound Waste assess_hazards Assess Hazards (Treat as potentially hazardous) start->assess_hazards don_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe choose_container Select Compatible Waste Container don_ppe->choose_container Proceed to Collection label_container Label Container: 'Hazardous Waste' 'this compound' 'Potential Hazards' choose_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste store_saa Store in Designated Satellite Accumulation Area (SAA) transfer_waste->store_saa Proceed to Storage inspect_weekly Weekly Inspection of Container store_saa->inspect_weekly contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store_saa->contact_ehs Container Full or Max Storage Time Reached end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol for this compound

This protocol provides step-by-step instructions for researchers, scientists, and drug development professionals for the safe disposal of this compound.

Materials Required
  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Designated hazardous waste container (compatible material, with a secure lid)

  • Hazardous waste labels

  • Access to a designated Satellite Accumulation Area (SAA)[1]

Procedure
  • Hazard Evaluation and PPE:

    • Given the absence of a specific SDS, treat this compound as a potentially hazardous substance. While urea itself is generally considered non-hazardous, the alkyne functional group may impart different reactivity or toxicity.[2][3][4][5]

    • At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation and Collection:

    • Solid Waste: If this compound is a solid, it should be collected in a designated solid chemical waste container. Do not dispose of solid chemical waste in the regular trash.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid chemical waste container.

      • Aqueous Solutions: If dissolved in water, it should be placed in an "aqueous waste" container.

      • Organic Solvent Solutions: If dissolved in an organic solvent, it should be placed in the appropriate "organic solvent waste" container (e.g., halogenated or non-halogenated).

    • Contaminated Labware: Any labware, such as pipette tips, tubes, or glassware, that is grossly contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[6][7] Items with minimal contamination that are not classified with "Acute Toxicity," "Serious Health Hazard," or "Hazardous to the Environment" pictograms may be disposed of as normal waste after appropriate cleaning, but a conservative approach is recommended.[7]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[1]

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

    • Indicate the potential hazards. Since these are not definitively known, it is prudent to list "Irritant" and "Handle with Care."

    • List all components of the waste mixture, including solvents and their approximate percentages.[1]

    • The date the container was first used for waste accumulation should be noted.

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][8] This could be a designated area on a benchtop or within a chemical fume hood.[1]

    • The SAA must be clearly marked.[8]

    • Ensure that the container is kept closed at all times except when adding waste.[1]

    • Store the container in secondary containment to prevent spills.[8]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[1]

  • Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (regulations can vary, but may be up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[1][8]

    • Do not pour this compound or its solutions down the sanitary sewer unless explicitly permitted by your institution's EH&S and local regulations.[6] Without specific data on its environmental impact, this route of disposal should be avoided.

Quantitative Data Summary

While no specific quantitative data for this compound was found, the table below summarizes key properties of the related compound, urea, for reference.

PropertyValue for UreaSource
Molecular Weight 60.06 g/mol [2]
Melting Point 131 - 135 °C[2]
pH (10% aq. solution) 7.5 - 9.5[2]
Water Solubility 624 g/L at 20 °C[4]
Partition Coefficient (log Pow) < -1.73

This information highlights that urea is highly water-soluble and has a low potential for bioaccumulation. However, the properties of this compound may differ significantly.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and contact your EH&S department with any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.